molecular formula C15H10N4O B10981968 7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Furyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10981968
M. Wt: 262.27 g/mol
InChI Key: SXGOERPTBDJPCA-UHFFFAOYSA-N
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Description

7-(furan-2-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a triazolopyrimidine core, which is known for its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(furan-2-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable aldehyde and hydrazine hydrate, followed by cyclization to form the triazolopyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the reaction mixture is heated to reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(furan-2-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrido[2,3-d]pyrimidine
  • Quinazoline
  • Furo[2,3-d]pyrimidine

Uniqueness

Compared to these similar compounds, 7-(furan-2-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique triazolopyrimidine core, which imparts distinct biological activities. Its ability to inhibit specific kinases with high selectivity makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

7-(furan-2-yl)-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H10N4O/c1-2-5-11(6-3-1)14-17-15-16-9-8-12(19(15)18-14)13-7-4-10-20-13/h1-10H

InChI Key

SXGOERPTBDJPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4

Origin of Product

United States

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